molecular formula C16H13BrClN3O B12914871 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide CAS No. 920506-36-1

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide

Cat. No.: B12914871
CAS No.: 920506-36-1
M. Wt: 378.6 g/mol
InChI Key: CUZWUUYOYQZGGF-UHFFFAOYSA-N
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Description

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is a compound that features a unique combination of indole and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromoindole and 2-chloronicotinic acid.

    Formation of Intermediate: The 5-bromoindole is reacted with ethyl bromoacetate to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the indole ring.

Scientific Research Applications

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
  • N-(2-(5-Iodo-1H-indol-3-yl)ethyl)-2-chloronicotinamide
  • N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-2-chloronicotinamide

Uniqueness

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

920506-36-1

Molecular Formula

C16H13BrClN3O

Molecular Weight

378.6 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C16H13BrClN3O/c17-11-3-4-14-13(8-11)10(9-21-14)5-7-20-16(22)12-2-1-6-19-15(12)18/h1-4,6,8-9,21H,5,7H2,(H,20,22)

InChI Key

CUZWUUYOYQZGGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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